Ethyl 2,6-dichloro-4-methylnicotinate
Overview
Description
Ethyl 2,6-dichloro-4-methylnicotinate is a chemical compound with the CAS Number: 108130-10-5 . It has a molecular weight of 234.08 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 234.08 . The compound’s Inchi Code is 1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3 , which provides a unique representation of its molecular structure.Scientific Research Applications
Synthesis of Pharmaceutical Compounds : Ethyl 2,6-dichloro-4-methylnicotinate is a valuable intermediate in the synthesis of pharmaceutical compounds. For instance, it has been used in the multi-kilogram scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, which is crucial in preclinical and clinical studies (Andersen et al., 2013).
Organic Synthesis : This compound is used in organic synthesis processes, such as in the preparation of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process (Zhu et al., 2003).
Development of Efficient Synthetic Routes : Research has been conducted on developing efficient and practical routes for the manufacture of this compound, which is a key intermediate in the preparation of P2Y12 antagonists. Improvements in yield, purity, and operability have been reported (Bell et al., 2012).
Polymerization Catalysts : It plays a role in the study of organometallic complexes and their applications in polymerization catalysts. For example, research on β-agostic interactions in ethyl complexes provides insight into the energetics of chain-walking in olefin polymerization catalysts (Huff Shultz and Brookhart, 2001).
Polymer Synthesis and Properties : this compound is also relevant in the synthesis of polymers, such as poly(2,6-quinoxaline)s, and their study in terms of optical and electrochemical properties (Lee and Yamamoto, 1999).
Catalytic Behavior in Ethylene Polymerization : The compound is used to study the behavior of iron(II) complexes in ethylene polymerization, providing insights into the molecular-weight distributions and chain-end formations in the presence of modified methylaluminoxane (Semikolenova et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRKHJUVHZLWLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743158 | |
Record name | Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108130-10-5 | |
Record name | Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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